

In-Depth Technical Guide: Z-D-Ala-NH2 (N-Benzylloxycarbonyl-D-alaninamide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Ala-NH2

Cat. No.: B554551

[Get Quote](#)

CAS Number: 151378-81-3

This technical guide provides a comprehensive overview of **Z-D-Ala-NH2**, also known as N-Benzylloxycarbonyl-D-alaninamide. The document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and medicinal chemistry. It covers the synthesis, potential biochemical applications, and relevant experimental protocols.

Physicochemical Properties

While specific, experimentally determined quantitative data for **Z-D-Ala-NH2** is not readily available in public literature, the properties of this compound can be inferred from its constituent parts: the D-alanine backbone, the N-terminal benzylloxycarbonyl (Cbz or Z) protecting group, and the C-terminal amide.

Property	Predicted Value/Characteristic
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃
Molecular Weight	222.24 g/mol
Appearance	Expected to be a white to off-white solid
Solubility	Likely soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide.
Chirality	Contains a chiral center at the alpha-carbon of the D-alanine residue.

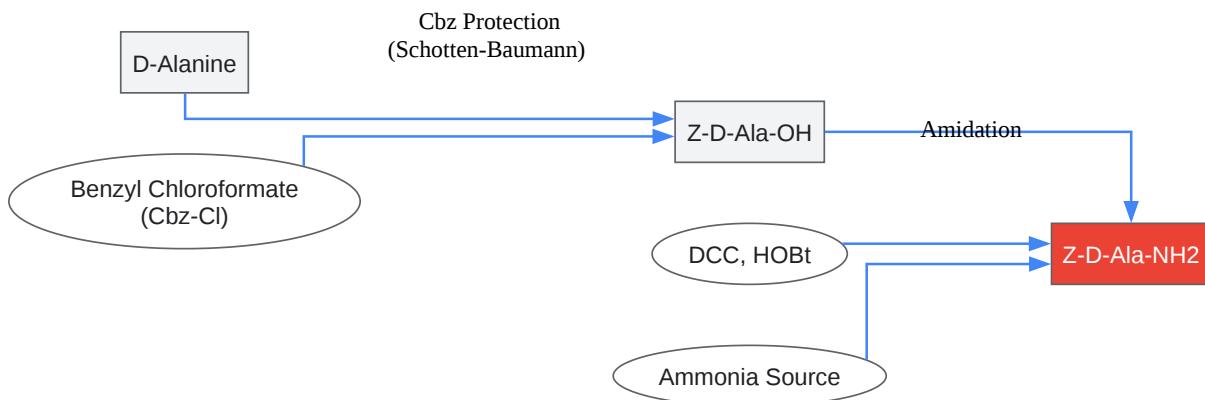
Synthesis of Z-D-Ala-NH₂

The synthesis of **Z-D-Ala-NH₂** can be approached in a two-step process: first, the protection of the amino group of D-alanine with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the resulting Z-D-Ala-OH.

Experimental Protocol: Synthesis of Z-D-Ala-NH₂

Part 1: Synthesis of N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)

This procedure is based on the general Schotten-Baumann reaction for the Cbz protection of amino acids.[\[1\]](#)


- **Dissolution:** Dissolve D-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the solution in an ice bath.
- **Addition of Protecting Group:** While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during this addition.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- **Work-up:** Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product, Z-D-Ala-OH, should precipitate out of the solution.
- Extraction: Extract the product with an organic solvent such as ethyl acetate.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-D-Ala-OH.

Part 2: Amidation of Z-D-Ala-OH to **Z-D-Ala-NH₂**

This is a general procedure for peptide bond formation using a coupling agent.

- Activation: Dissolve Z-D-Ala-OH (1.0 equivalent) and a coupling agent such as 1-Hydroxybenzotriazole (HOBr) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add a carbodiimide coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and stir for 30 minutes.
- Amidation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIEA), to the activated Z-D-Ala-OH.
- Reaction: Allow the reaction to proceed at room temperature overnight.
- Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **Z-D-Ala-NH₂**.

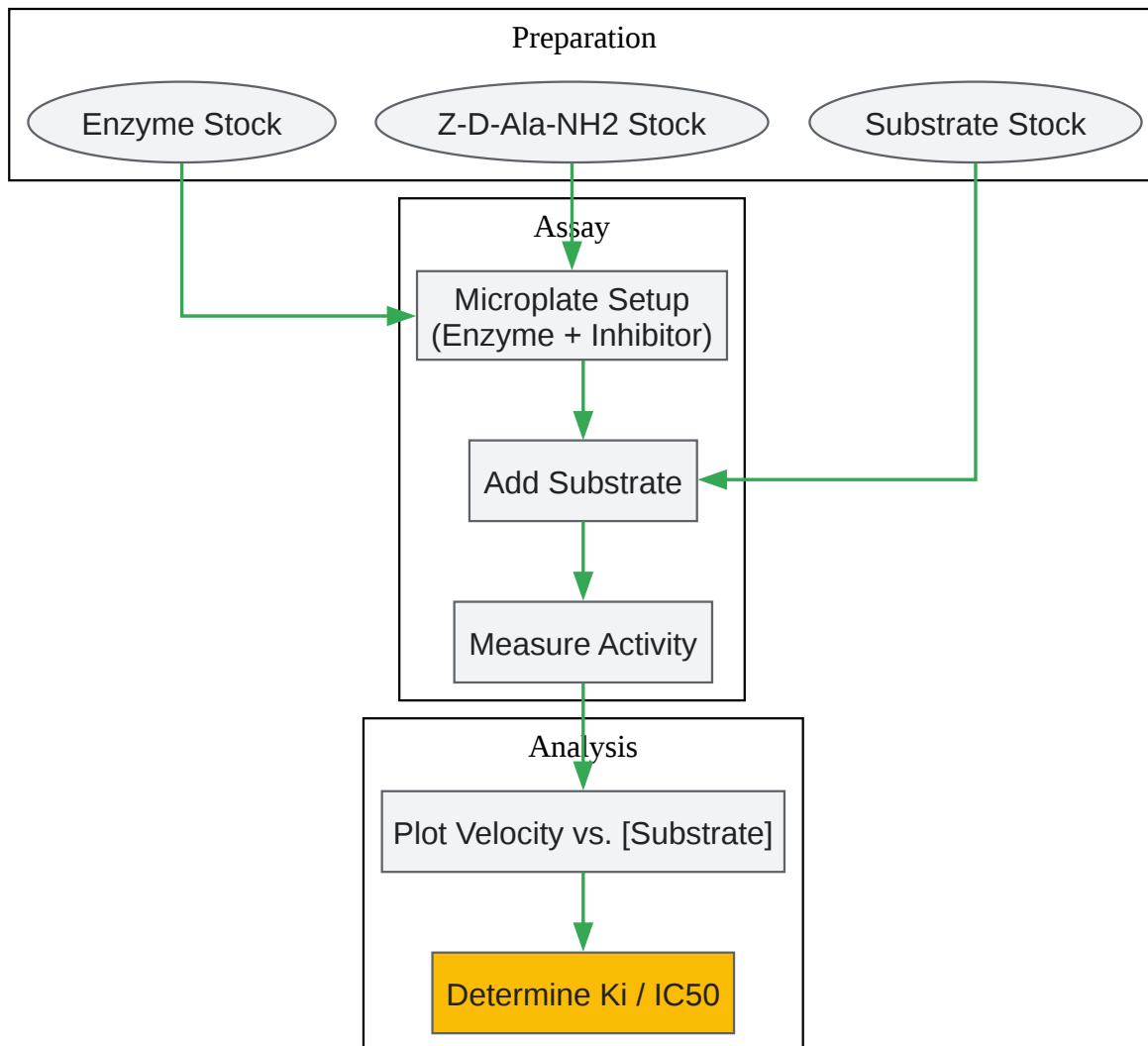
[Click to download full resolution via product page](#)Synthesis workflow for **Z-D-Ala-NH2**.

Potential Biological and Biochemical Applications

While specific studies detailing the biological activity or signaling pathway involvement of **Z-D-Ala-NH2** are not prominent in the available literature, its structure suggests potential applications in several areas of biochemical research, particularly in enzymology. As a D-amino acid derivative, it could serve as a tool to probe the stereospecificity of enzymes.

Enzyme Inhibition and Substrate Specificity Studies

Z-D-Ala-NH2 can be utilized in enzyme assays to investigate its potential as an inhibitor or a substrate for various enzymes, especially proteases and peptidases. The D-configuration of the alanine residue makes it a candidate for studying enzymes that are specific for D-amino acids, which are found in bacterial cell walls.


Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of **Z-D-Ala-NH2** against a model enzyme, such as a protease.[2][3]

- Reagent Preparation:

- Prepare a stock solution of the target enzyme in a suitable buffer.
- Prepare a stock solution of the enzyme's substrate.
- Prepare a series of dilutions of **Z-D-Ala-NH2** in the same buffer.

- Assay Setup:
 - In a microplate, add the enzyme and different concentrations of **Z-D-Ala-NH2**. Include a control with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
- Initiation of Reaction:
 - Initiate the enzymatic reaction by adding the substrate to all wells.
- Data Acquisition:
 - Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
- Data Analysis:
 - Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration.
 - Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}).

[Click to download full resolution via product page](#)

Workflow for an enzyme inhibition assay.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of **Z-D-Ala-NH2** in any specific cellular signaling pathways. Further research would be required to elucidate any potential interactions with cellular signaling components.

Conclusion

Z-D-Ala-NH2 is a readily synthesizable D-amino acid derivative with potential applications in biochemical research, particularly in the study of enzyme kinetics and inhibition. While specific quantitative data on its biological activity is scarce, the provided protocols offer a foundation for its synthesis and evaluation as a modulator of enzymatic activity. Future studies are needed to explore its potential roles in biological systems and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Z-D-Ala-NH2 (N-Benzylloxycarbonyl-D-alaninamide)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554551#cas-number-for-z-d-ala-nh2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com